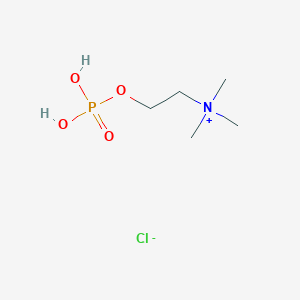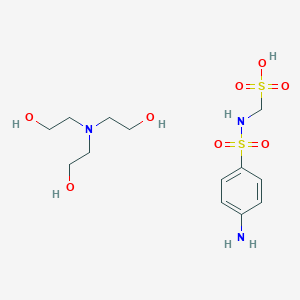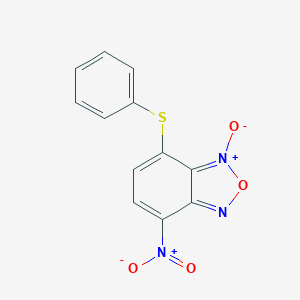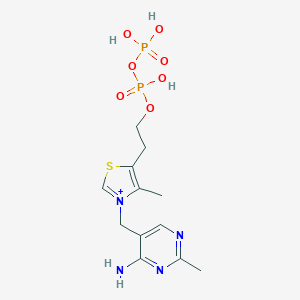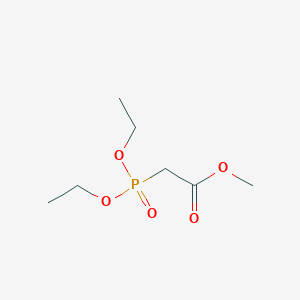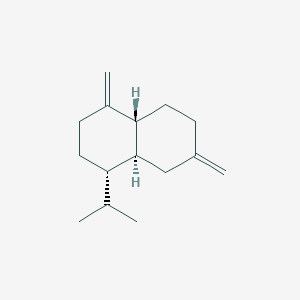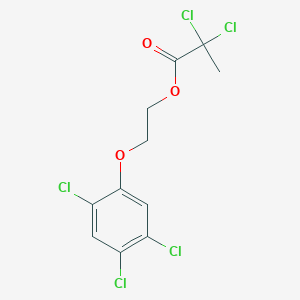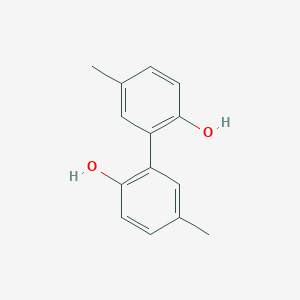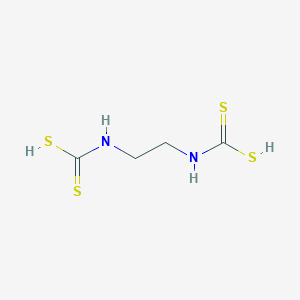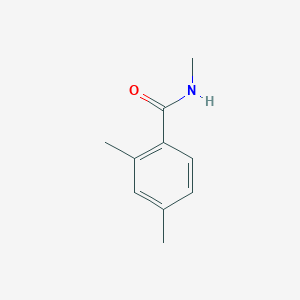
N,2,4-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,4-trimethylbenzamide, also known as TMB or 2,4-dimethyl-3-oxo-N-phenylbutanamide, is a chemical compound that has been widely used in scientific research due to its unique properties. TMB is a white crystalline powder that is soluble in water and organic solvents, making it easy to handle and use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N,2,4-trimethylbenzamide is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that catalyze the hydrolysis of amides. N,2,4-trimethylbenzamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
N,2,4-trimethylbenzamide has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. N,2,4-trimethylbenzamide has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,2,4-trimethylbenzamide in lab experiments is its solubility in water and organic solvents, which makes it easy to handle and use in experiments. However, one limitation is that N,2,4-trimethylbenzamide can be expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on N,2,4-trimethylbenzamide, including the development of new methods for synthesizing N,2,4-trimethylbenzamide and its derivatives, the investigation of its potential as a drug candidate for the treatment of diseases such as Alzheimer's and Parkinson's, and the exploration of its potential as a catalyst in chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of N,2,4-trimethylbenzamide and its effects on biochemical and physiological processes.
Méthodes De Synthèse
N,2,4-trimethylbenzamide can be synthesized through a multistep procedure starting from benzene. The first step involves the nitration of benzene to produce nitrobenzene, which is then reduced to aniline. Aniline is then acylated with butyric anhydride to produce N-butylbenzamide. This compound is then methylated using methyl iodide to produce N-butyl-2,4-dimethylbenzamide. Finally, this compound is hydrolyzed to produce N,2,4-trimethylbenzamide.
Applications De Recherche Scientifique
N,2,4-trimethylbenzamide has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in analytical chemistry. N,2,4-trimethylbenzamide is also used as a model compound in studies of protein-ligand interactions, as it can bind to proteins and mimic the binding of other ligands.
Propriétés
Numéro CAS |
18039-03-7 |
|---|---|
Nom du produit |
N,2,4-trimethylbenzamide |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
N,2,4-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-9(8(2)6-7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |
Clé InChI |
HZLHGEXSJCRLKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC)C |
Synonymes |
Benzamide, N,2,4-trimethyl- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



